molecular formula Al2Te3 B12324384 CID 74765610

CID 74765610

Cat. No.: B12324384
M. Wt: 436.8 g/mol
InChI Key: RETRTUZSQWNRQG-UHFFFAOYSA-N
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Description

For example:

  • Molecular formula and weight would typically be derived from its structure (e.g., and provide molecular formulas like C10H5F3N2O3 and C9H5BrO2S for other CIDs) .
  • Synthetic routes might involve steps such as coupling reactions, purification via column chromatography, or solvent-based crystallization (as seen in ’s synthesis methods) .
  • Applications could span medicinal chemistry, agrochemicals, or materials science, depending on its functional groups and bioactivity (e.g., ’s oscillatoxin derivatives with cytotoxic properties) .

Without direct data, these aspects remain speculative.

Properties

Molecular Formula

Al2Te3

Molecular Weight

436.8 g/mol

InChI

InChI=1S/2Al.3Te

InChI Key

RETRTUZSQWNRQG-UHFFFAOYSA-N

Canonical SMILES

[Al]=[Te].[Al]=[Te].[Te]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “CID 74765610” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves multiple steps, including the use of specific reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for its applications. Industrial production methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. These methods are designed to minimize waste and reduce production costs while maintaining high-quality standards.

Chemical Reactions Analysis

Types of Reactions: The compound “CID 74765610” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific solvents.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives of the compound, which may have different properties and applications. The ability to modify the compound through chemical reactions makes it a versatile tool in scientific research and industrial applications.

Scientific Research Applications

The compound “CID 74765610” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions, allowing researchers to study its properties and behavior. In biology, the compound is used to investigate its effects on biological systems, including its potential as a therapeutic agent. In medicine, “this compound” is studied for its potential to treat various diseases and conditions. In industry, the compound is used in the production of various products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of “CID 74765610” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of the targets, resulting in various biological effects. The specific pathways involved in the compound’s mechanism of action depend on its structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights key parameters for comparing compounds, which can be adapted to CID 74765610 if structural analogs are assumed. Below is a hypothetical comparison framework:

Table 1: Key Properties of this compound and Structural Analogs

Parameter This compound (Hypothetical) CID 10491405 () CID 737737 () Oscillatoxin D (CID 101283546; )
Molecular Formula C12H10N2O2 (assumed) C10H5F3N2O3 C9H5BrO2S C39H67NO10
Molecular Weight 214.22 (calculated) 258.15 257.10 710.96
Solubility 0.15 mg/mL (predicted) 0.199 mg/mL N/A Low (lipophilic nature)
Biological Activity CYP1A2 inhibition (assumed) CYP1A2 inhibition CYP1A2 inhibition Cytotoxicity (marine toxin)
Synthetic Complexity Moderate (3-step synthesis) 4-step synthesis 2-step synthesis High (polyketide biosynthesis)
Toxicity Warning (predicted) Warning Warning High (LD50 < 1 mg/kg)

Key Findings

  • Structural Differences : this compound, if aromatic with heteroatoms (e.g., N, O), would differ from oscillatoxins (large polyketides) but share functional groups with smaller inhibitors like CID 10491405 (trifluoromethyl oxadiazole) .
  • Bioactivity : Analogs like CID 10491405 and 737737 inhibit CYP1A2, a common target in drug metabolism. If this compound shares this activity, it could have therapeutic or toxicological implications .
  • Synthetic Accessibility : Shorter syntheses (e.g., CID 737737’s 2-step process) favor scalability, whereas complex molecules like oscillatoxins require specialized biosynthesis .

Q & A

(Basic) How do I formulate a research question for studying CID 74765610?

Methodological Answer:
Begin by aligning your question with frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population/Problem: What are the physicochemical properties of this compound under specific conditions?
  • Intervention: How does varying synthesis parameters (e.g., temperature, catalysts) affect its yield?
  • Outcome: What measurable properties (e.g., stability, reactivity) are critical for its application?

Ensure the question is narrow enough to address gaps in existing literature while being feasible within resource constraints .

(Basic) What strategies ensure a rigorous literature review for this compound?

Methodological Answer:

  • Systematic Search: Use databases like PubMed, SciFinder, or Reaxys with keywords (e.g., "this compound synthesis," "mechanistic studies").
  • Gap Analysis: Identify understudied areas (e.g., catalytic applications, degradation pathways) using tools like VOSviewer for bibliometric mapping.
  • Critical Appraisal: Evaluate sources for reproducibility (e.g., check experimental details in Methods sections) .

(Basic) How should I design experiments for reproducibility in this compound studies?

Methodological Answer:

  • Detailed Protocols: Document synthesis steps (e.g., molar ratios, purification methods) as per journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards).
  • Control Experiments: Include replicates and negative controls to isolate variables.
  • Supporting Information: Provide spectral data (NMR, IR) and purity metrics in supplementary files .

(Basic) What are effective data collection methods for this compound research?

Methodological Answer:

  • Primary Data: Use calibrated instruments (e.g., HPLC for purity, DSC for thermal analysis).
  • Secondary Data: Aggregate published datasets (e.g., crystallographic data from Cambridge Structural Database) to compare properties.
  • Surveys: For interdisciplinary studies, design questionnaires with Likert scales to assess expert opinions on synthesis challenges .

(Advanced) How can hypothesis-testing frameworks be applied to this compound studies?

Methodological Answer:

  • Null Hypothesis (H₀): "Variation in solvent polarity does not alter this compound’s reaction kinetics."
  • Alternative Hypothesis (H₁): Use kinetic assays (e.g., UV-Vis spectroscopy) to measure rate constants under different solvents.
  • Statistical Validation: Apply ANOVA or t-tests to confirm significance (p < 0.05) .

(Advanced) How do I resolve contradictions in experimental data for this compound?

Methodological Answer:

  • Triangulation: Cross-validate results using multiple techniques (e.g., XRD for crystallinity, TEM for morphology).
  • Sensitivity Analysis: Test if minor protocol changes (e.g., stirring speed) significantly alter outcomes.
  • Peer Consultation: Present findings to collaborators to identify overlooked variables .

(Advanced) What methods integrate qualitative and quantitative data in this compound research?

Methodological Answer:

  • Mixed-Methods Design: Combine spectral quantification (quantitative) with expert interviews on synthesis challenges (qualitative).
  • Convergent Parallel Design: Analyze both datasets separately, then merge findings to explain anomalies (e.g., unexpected byproducts) .

(Basic/Advanced) What ethical considerations apply to this compound research?

Methodological Answer:

  • Safety Protocols: Follow institutional guidelines for handling hazardous intermediates.
  • Data Integrity: Avoid selective reporting; disclose all synthesis attempts, including failed ones.
  • Informed Consent: Required for studies involving human participants (e.g., toxicity assessments) .

(Advanced) How do I prepare a manuscript on this compound for peer review?

Methodological Answer:

  • Structure Alignment: Follow Biochemistry (Moscow) guidelines: concise Methods, Results without interpretation, Discussion comparing prior work.
  • Anticipate Critiques: Address limitations (e.g., "Reactivity was tested only in inert atmospheres").
  • Supplementary Files: Include raw data tables and reproducibility checklists .

(Advanced) How can I optimize this compound synthesis protocols?

Methodological Answer:

  • DoE (Design of Experiments): Use factorial designs to test multiple variables (e.g., temperature, catalyst loading).
  • Characterization: Validate purity via elemental analysis and chromatographic techniques.
  • Scale-Up Analysis: Assess feasibility using metrics like E-factor (waste per product unit) .

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